1-Oxa-4-azaspiro[4.7]dodecane

Catalog No.
S13790128
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-4-azaspiro[4.7]dodecane

Product Name

1-Oxa-4-azaspiro[4.7]dodecane

IUPAC Name

1-oxa-4-azaspiro[4.7]dodecane

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-2-4-6-10(7-5-3-1)11-8-9-12-10/h11H,1-9H2

InChI Key

UQFZSCXURHVHMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)NCCO2

1-Oxa-4-azaspiro[4.7]dodecane is a heterocyclic compound characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms within its framework. Its molecular formula is C9H15NOC_9H_{15}NO, and it has a molecular weight of approximately 155.23 g/mol. The compound's structure consists of a dodecane backbone with a spiro connection between a nitrogen atom and an oxygen atom, which contributes to its distinctive chemical properties and potential biological activities.

Typical for heterocycles, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may further react to yield other functional groups.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
  • Substitution Reactions: The nitrogen and oxygen atoms in the ring can engage in nucleophilic substitution reactions, making them versatile for further chemical modifications.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that 1-Oxa-4-azaspiro[4.7]dodecane exhibits notable biological activity, particularly in pharmacological contexts. The compound has been studied for its potential as an inhibitor of various biological targets, including ion channels and enzymes. Its structural features may allow it to interact effectively with biological macromolecules, leading to significant therapeutic implications.

The synthesis of 1-Oxa-4-azaspiro[4.7]dodecane can be achieved through several methods:

  • Cyclization Reactions: One common approach involves cyclization of suitable precursors under specific conditions to form the spirocyclic structure.
  • Metal-Catalyzed Reactions: Techniques such as oxidative cyclization using metal catalysts can facilitate the formation of the desired compound from simpler organic starting materials.
  • Functional Group Modifications: Starting from related compounds, functional group transformations can be employed to arrive at 1-Oxa-4-azaspiro[4.7]dodecane.

Each method's efficiency can vary based on the chosen reagents and reaction conditions.

1-Oxa-4-azaspiro[4.7]dodecane has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Material Science: Its unique structural properties could be harnessed in creating novel materials with specific functionalities.

Studies on the interactions of 1-Oxa-4-azaspiro[4.7]dodecane with biological macromolecules are essential for understanding its mechanism of action. Preliminary findings suggest that it may interact with ion channels or enzymes, influencing their activity and potentially leading to therapeutic effects.

Several compounds share structural characteristics with 1-Oxa-4-azaspiro[4.7]dodecane, which allows for comparative studies:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Azaspiro[4.7]dodecaneC9H15NC_9H_{15}NContains nitrogen in the spiro systemLacks oxygen functionality compared to 1-Oxa...
4,9-Dioxa-1-azaspiro[5.6]dodecaneC10H18N2O2C_{10}H_{18}N_2O_2Contains two oxygen atomsLarger ring system with different reactivity
1-Oxa-4-azaspiro[5.6]dodecaneC10H17NO2C_{10}H_{17}NO_2Similar spirocyclic structureDifferent positioning of functional groups

These comparisons highlight the uniqueness of 1-Oxa-4-azaspiro[4.7]dodecane in terms of its specific structural features and potential applications in medicinal chemistry and material science.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types